molecular formula C8H8N2O4 B3049664 1-nitro-4-(2-nitroethyl)benzene CAS No. 21473-45-0

1-nitro-4-(2-nitroethyl)benzene

Cat. No.: B3049664
CAS No.: 21473-45-0
M. Wt: 196.16 g/mol
InChI Key: JIJXKBCKLWKRDF-UHFFFAOYSA-N
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Description

1-nitro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, where a nitro group is attached to the benzene ring at the first position, and a nitroethyl group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-nitro-4-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. One common method involves the nitration of benzene to form nitrobenzene, followed by the alkylation of nitrobenzene with 2-nitroethanol under acidic conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and alkylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

1-nitro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro compounds with additional oxygen-containing functional groups.

    Reduction: Amines and other nitrogen-containing compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-nitro-4-(2-nitroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitro-4-(2-nitroethyl)benzene involves its interaction with molecular targets through its nitro and nitroethyl groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-nitro-4-(2-nitroethyl)benzene is unique due to the specific positioning of its nitro and nitroethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-nitro-4-(2-nitroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJXKBCKLWKRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466116
Record name Benzene, 1-nitro-4-(2-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-45-0
Record name Benzene, 1-nitro-4-(2-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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